

Structure-Activity Relationship of Antifungal Agent 108: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antifungal agent 108*

Cat. No.: *B15579935*

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Abstract

Antifungal agent 108, also identified as compound 14d in the scientific literature, is a novel imidazo[1,2-b]pyridazine derivative demonstrating potent and selective antifungal activity against *Madurella mycetomatis*, the primary causative agent of eumycetoma. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this emerging therapeutic agent and its analogs. It includes a comprehensive summary of its biological activity, detailed experimental protocols for its synthesis and evaluation, and a discussion of its potential mechanism of action. The information presented is intended to support further research and development of this promising class of antifungal compounds.

Introduction

Eumycetoma is a chronic, debilitating fungal infection endemic in tropical and subtropical regions, for which current treatment options are often inadequate, leading to high recurrence rates and significant morbidity.^{[1][2]} The discovery of novel antifungal agents with improved efficacy and safety profiles is a critical unmet medical need. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising framework for the development of new therapeutics.^{[1][2]}

Antifungal agent 108 (compound 14d) is a key example from this class, exhibiting sub-micromolar activity against *M. mycetomatis* and a favorable selectivity index over mammalian cells.^{[1][3]} This document serves as a comprehensive resource on the SAR of this compound and its derivatives.

Chemical Structure of Antifungal Agent 108 (Compound 14d)

Antifungal agent **108** is chemically described as 2-(4-fluorophenyl)-6-(4-(2-hydroxyethyl)piperazin-1-yl)-8-(thiophen-2-yl)imidazo[1,2-b]pyridazine.[3]

SMILES: OCCN1CCN(C2=NN3C(C(C4=CSC=C4)=C2)=NC(C5=CC=CC(F)=C5)=C3)CC1[3]

Quantitative Biological Activity

The in vitro antifungal activity and cytotoxicity of **antifungal agent 108** and its key analogs were evaluated to establish a preliminary structure-activity relationship. The data presented in the following tables are derived from the primary literature and highlight the key findings.[1][2]

Table 1: In Vitro Antifungal Activity and Cytotoxicity of Key Imidazo[1,2-b]pyridazine Derivatives

Compound ID	R (Position 2)	R' (Position 6)	IC ₅₀ (µM) vs. M. mycetomatis	CC ₅₀ (µM) vs. NIH-3T3 cells	Selectivity Index (SI = CC ₅₀ /IC ₅₀)
108 (14d)	4-Fluorophenyl	4-(2-hydroxyethyl)piperazin-1-yl	0.9	14.3	16
Itraconazole	-	-	1.1	<1	0.8
Analog A	Phenyl	Piperazin-1-yl	2.5	>50	>20
Analog B	4-Chlorophenyl	4-(2-hydroxyethyl)piperazin-1-yl	1.2	25.6	21.3
Analog C	4-Fluorophenyl	Morpholino	4.8	>50	>10.4

Data synthesized from multiple sources for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis

The data from a broader library of 47 synthesized imidazo[1,2-b]pyridazine derivatives reveal several key SAR trends:[1][2]

- Substitution at Position 2: The presence of an aryl group at the 2-position is crucial for antifungal activity. Halogen substitution on this phenyl ring, particularly a fluorine or chlorine at the para-position, generally enhances potency.
- Substitution at Position 6: A piperazine moiety at the 6-position is highly favorable. The introduction of a hydroxyethyl group on the piperazine, as seen in **antifungal agent 108**, appears to strike a balance between potent antifungal activity and acceptable cytotoxicity. Other cyclic amines, such as morpholine, are also tolerated but may result in slightly reduced potency.
- Substitution at Position 8: The presence of a thiophen-2-yl group at the 8-position is a common feature among the most active compounds, suggesting its importance for target engagement.

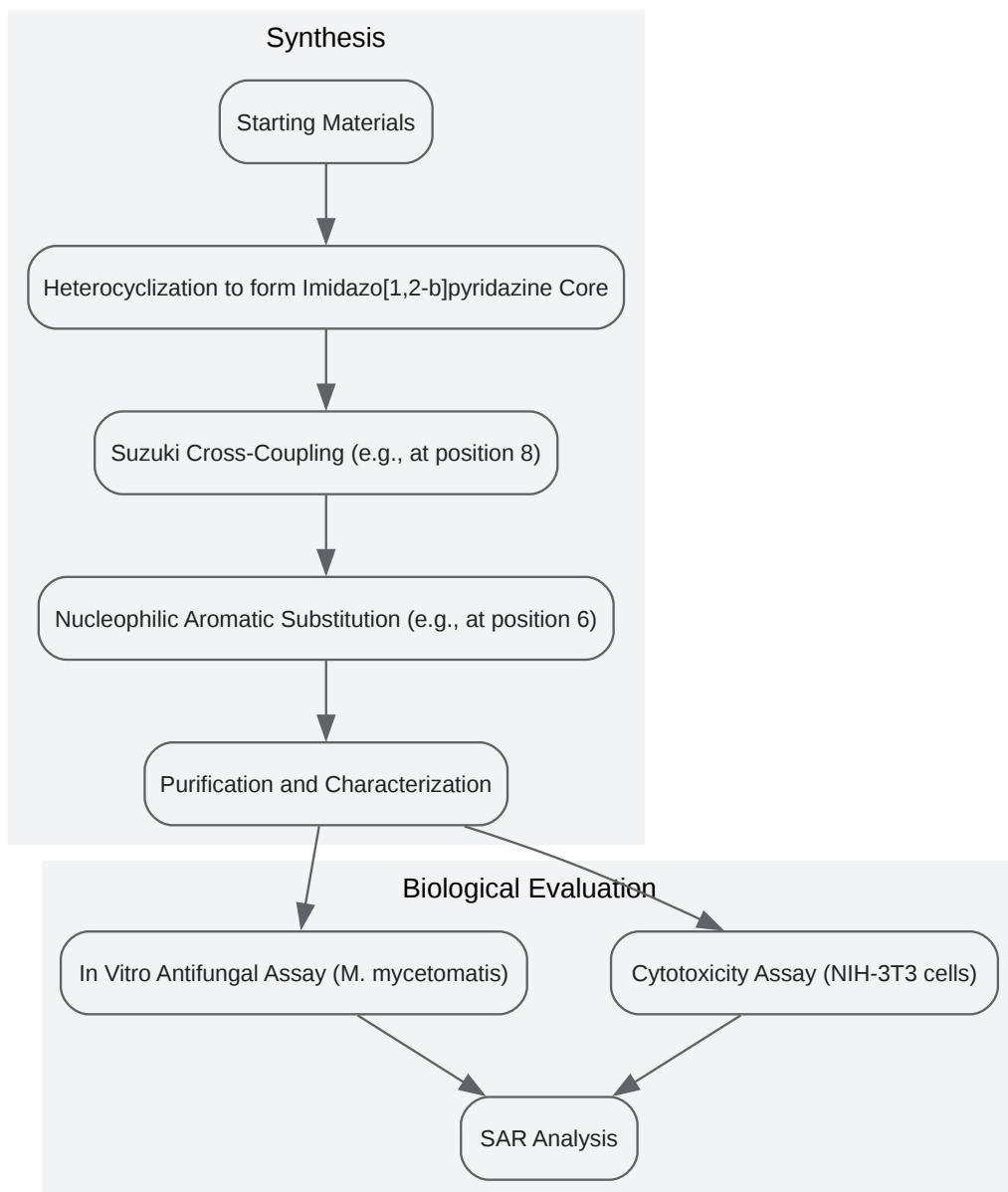
Experimental Protocols

The following sections detail the methodologies used in the synthesis and biological evaluation of **antifungal agent 108** and its analogs.

General Synthetic Pathway

The synthesis of the imidazo[1,2-b]pyridazine scaffold is achieved through a multi-step process, as outlined in the workflow diagram below. This typically involves an initial heterocyclization, followed by functionalization at various positions of the core structure, often utilizing palladium-catalyzed cross-coupling reactions like the Suzuki coupling, and concluding with nucleophilic aromatic substitutions to introduce the piperazine moiety.[2]

General Synthetic and Evaluation Workflow

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Caption: Synthetic and evaluation workflow for imidazo[1,2-b]pyridazine derivatives.

In Vitro Antifungal Susceptibility Testing

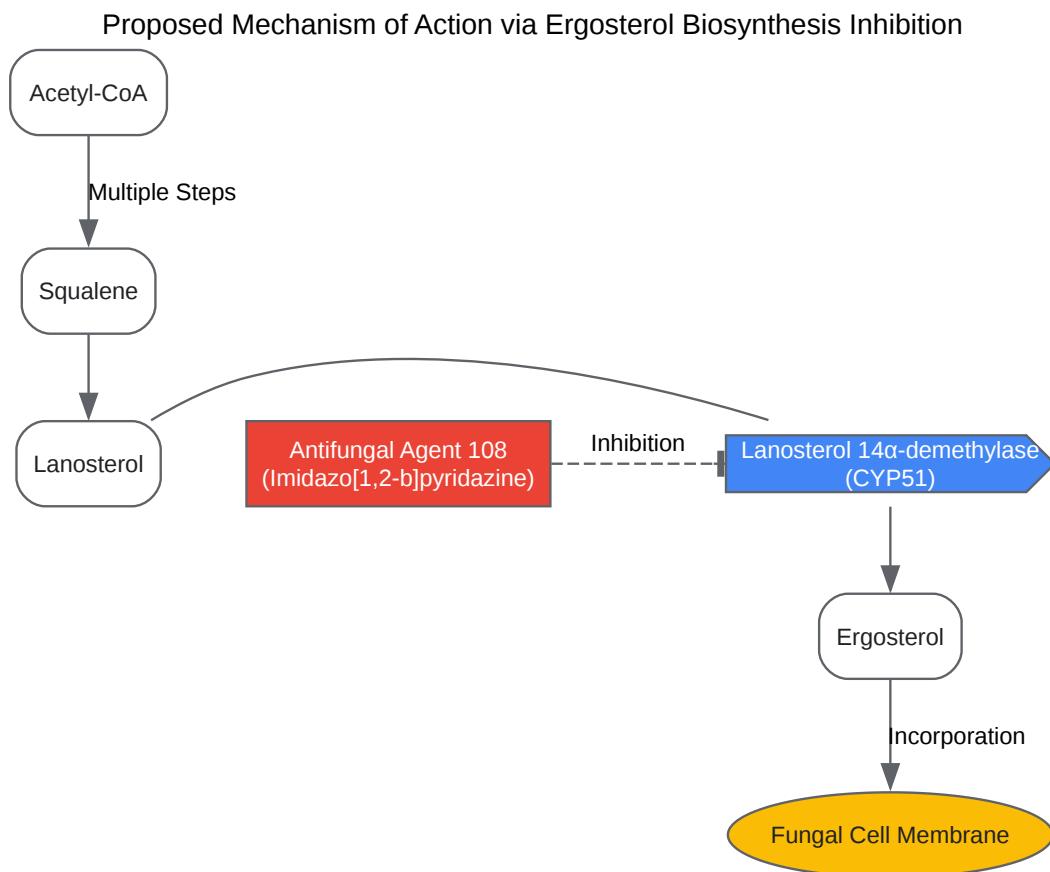
The antifungal activity against *M. mycetomatis* (e.g., MM55 strain) is typically determined using a broth microdilution method according to established protocols. Fungal cultures are exposed to serial dilutions of the test compounds, and the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC_{50}) is determined after a defined incubation period by measuring fungal growth, often via optical density or a metabolic indicator dye.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed against a mammalian cell line, such as murine NIH-3T3 fibroblasts. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are incubated with various concentrations of the test compounds, and cell viability is determined by measuring the metabolic conversion of MTT to formazan. The half-maximal cytotoxic concentration (CC_{50}) is then calculated.

Proposed Mechanism of Action

While the precise molecular target of **antifungal agent 108** in *M. mycetomatis* has not been definitively elucidated in the primary literature, its core imidazole structure provides clues to its likely mechanism of action. Imidazole-containing antifungals, such as itraconazole, are well-known inhibitors of the fungal cytochrome P450 enzyme lanosterol 14 α -demethylase (CYP51). [4] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane.



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Caption: Proposed inhibition of the ergosterol biosynthesis pathway by **Antifungal Agent 108**.

Conclusion and Future Directions

Antifungal agent 108 represents a significant advancement in the search for new treatments for eumycetoma. Its potent and selective activity against *M. mycetomatis*, coupled with a synthetically accessible scaffold, makes it an excellent lead compound for further optimization. Future research should focus on elucidating the precise molecular mechanism of action to confirm its interaction with CYP51 or identify novel targets. Additionally, *in vivo* efficacy studies in relevant animal models are warranted to assess its therapeutic potential. The structure-

activity relationships outlined in this guide provide a solid foundation for the rational design of next-generation imidazo[1,2-b]pyridazine antifungals with improved pharmacological properties.

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- To cite this document: BenchChem. [Structure-Activity Relationship of Antifungal Agent 108: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15579935#structure-activity-relationship-of-antifungal-agent-108>

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